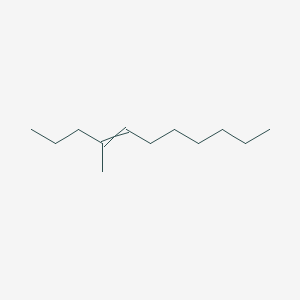

4-Methyl-4-undecene

Description

4-Methyl-4-undecene (C₁₂H₂₄) is a branched alkene characterized by a double bond between the fourth and fifth carbon atoms and a methyl group substituent at the fourth carbon. This structural configuration imparts distinct physicochemical properties, including reactivity, boiling point, and stability. Its synthesis and applications remain less documented compared to its structural isomers, necessitating comparative analysis with analogous compounds.

Properties

CAS No. |

61142-40-3 |

|---|---|

Molecular Formula |

C12H24 |

Molecular Weight |

168.32 g/mol |

IUPAC Name |

4-methylundec-4-ene |

InChI |

InChI=1S/C12H24/c1-4-6-7-8-9-11-12(3)10-5-2/h11H,4-10H2,1-3H3 |

InChI Key |

QOJOJFIFQXRXLY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=C(C)CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-undecene typically involves the alkylation of 1-undecene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, 4-Methyl-4-undecene can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler molecules using a catalyst at high temperatures. The resulting mixture is then separated and purified to obtain 4-Methyl-4-undecene.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-undecene undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for alkenes, where halogens like chlorine or bromine are added.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution at room temperature.

Reduction: Hydrogen gas with a palladium catalyst at elevated temperatures and pressures.

Substitution: Chlorine or bromine in the presence of light or a catalyst.

Major Products Formed

Oxidation: 4-Methyl-4-undecanol.

Reduction: 4-Methylundecane.

Substitution: 4-Chloro-4-methylundecane or 4-Bromo-4-methylundecane.

Scientific Research Applications

4-Methyl-4-undecene has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including its role as a ligand in receptor binding studies.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Used as an intermediate in the production of lubricants, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-4-undecene involves its interaction with specific molecular targets, such as enzymes or receptors. The double bond in the molecule allows it to participate in various chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with biological molecules, leading to various effects.

Comparison with Similar Compounds

Key Differences:

- Reactivity : 4-Methyl-1-undecene’s terminal double bond makes it more reactive in polymerization and addition reactions compared to the internal double bonds in 4-methyl-4-undecene and 5-methyl-4-undecene .

- Synthesis : 4-Methyl-1-undecene has well-documented synthesis pathways with high yields (~99%), whereas methods for 4-methyl-4-undecene remain understudied .

Saturated Analog: 4-Methylundecane

The saturated counterpart, 4-methylundecane (C₁₂H₂₆), lacks the double bond, resulting in:

- Higher Melting/Boiling Points : Due to stronger van der Waals forces in saturated hydrocarbons.

- Reduced Reactivity : Inertness toward electrophilic addition, contrasting with the alkene’s susceptibility to bromination or hydrogenation .

Thermophysical Data Limitations

In contrast, NIST provides precise spectral and structural data for 5-methyl-4-undecene, enabling reliable industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.